An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This document details a plausible synthetic pathway, including experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a substituted triazole derivative of interest in medicinal and agricultural chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active molecules. The strategic placement of amino, methyl, and methylthio groups on the triazole ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide outlines a robust synthetic route and provides detailed characterization data to aid researchers in its preparation and identification.
Synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
A plausible and efficient synthetic route to 3-Amino-1-methyl-5-methylthio-1,2,4-triazole involves a two-step process. The first step is the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, from aminoguanidine bicarbonate and thiourea. The second step involves the selective methylation of the precursor to yield the final product.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below, illustrating the progression from starting materials to the final product.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
This procedure is adapted from established methods for the synthesis of 3-amino-5-mercapto-1,2,4-triazoles.[1]
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Materials:
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Aminoguanidine bicarbonate
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Ammonium thiocyanate
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Hydrochloric acid
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Water
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Methanol
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Procedure:
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In a round-bottom flask, a mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, preferably in the absence of a solvent.
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The reaction mixture is heated until the evolution of gas ceases and a homogenous melt is formed.
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The reaction is continued by heating the melt at an elevated temperature to facilitate cyclization.
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After cooling, the reaction mixture is dissolved in water.
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The pH of the solution is adjusted to 1 using hydrochloric acid to precipitate the product.
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The solid is collected by filtration, washed with cold water, and recrystallized from methanol to yield 3-amino-5-mercapto-1,2,4-triazole as colorless crystals.
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Step 2: Synthesis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
This proposed protocol is based on general knowledge of the methylation of triazole thiols. The reaction can yield a mixture of N-methylated and S-methylated products. The separation of the desired N-methylated isomer would be necessary.
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Materials:
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3-Amino-5-mercapto-1,2,4-triazole
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Methyl iodide
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Sodium hydroxide
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Ethanol
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Procedure:
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Dissolve 3-amino-5-mercapto-1,2,4-triazole in an ethanolic solution of sodium hydroxide.
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To this solution, add methyl iodide dropwise with stirring at room temperature.
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After the addition is complete, the reaction mixture is stirred for several hours.
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The solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to separate the desired 3-Amino-1-methyl-5-methylthio-1,2,4-triazole from its isomers and any unreacted starting material.
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Characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
The structural elucidation and confirmation of the synthesized 3-Amino-1-methyl-5-methylthio-1,2,4-triazole are based on a combination of spectroscopic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 84827-78-1 | [2] |
| Molecular Formula | C₄H₈N₄S | [2] |
| Molecular Weight | 144.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Solubility | Soluble in water and organic solvents |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | ~ 2.5 | Singlet | S-CH₃ |
| ~ 3.5 | Singlet | N-CH₃ | |
| ~ 5.0 | Broad Singlet | NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~ 15 | S-C H₃ |
| ~ 30 | N-C H₃ | |
| ~ 150 | C -NH₂ | |
| ~ 160 | C -S-CH₃ |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400-3300 | Medium | N-H stretching (amino group) |
| ~ 2950-2850 | Weak | C-H stretching (methyl groups) |
| ~ 1640 | Strong | N-H bending (amino group) |
| ~ 1560 | Strong | C=N stretching (triazole ring) |
| ~ 1450 | Medium | C-H bending (methyl groups) |
3.2.3. Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available from the NIST WebBook.
| m/z | Relative Intensity (%) | Assignment |
| 144 | ~ 80 | [M]⁺ (Molecular ion) |
| 129 | ~ 100 | [M - CH₃]⁺ |
| 97 | ~ 40 | [M - SCH₃]⁺ |
| 71 | ~ 50 | [C₃H₅N₂]⁺ |
Logical Relationships in Characterization
The relationship between the different characterization techniques and the structural features they help to elucidate is outlined below.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. The outlined two-step synthesis is a practical approach for obtaining this valuable heterocyclic building block. The comprehensive characterization data, including predicted NMR shifts and available IR and mass spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the fields of medicinal and agricultural chemistry.
